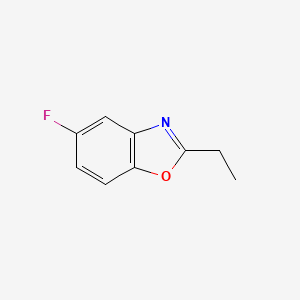

2-Ethyl-5-fluorobenzoxazole

Description

2-Ethyl-5-fluorobenzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core substituted with an ethyl group at position 2 and a fluorine atom at position 3. The benzoxazole scaffold is widely utilized in medicinal and materials chemistry due to its electronic properties and metabolic stability. This compound is primarily employed as a building block in organic synthesis, though its commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

2-ethyl-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFURGRRJIRKXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluorobenzoxazole can be achieved through various methods. One common approach involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This reaction is typically carried out using potassium fluoride in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the selective lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of 2-Ethyl-5-fluorobenzoxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluorobenzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride, 18-crown-6, elevated temperatures.

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have shown that derivatives of benzoxazole, including 2-ethyl-5-fluorobenzoxazole, exhibit significant anticancer properties. For instance, the compound was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results against glioma cells. In a study focusing on benzoxazole derivatives, a related compound (5-fluorobenzoxazole-2-thiol) showed an IC50 value of 4.30 µg/mL against C6 rat glioma cells, indicating strong potential for further development as an anticancer agent .

Acetylcholinesterase Inhibition

Benzoxazole derivatives have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. In vitro studies indicated that certain compounds within this class could effectively inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

The modification of benzoxazole derivatives has led to the synthesis of prodrugs with significant antimicrobial activity. For example, 5-fluorobenzoxazole-2-thiol was modified with pyrrolidinamide and exhibited a potency of 1.6 μM against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent for bacterial infections .

Agrochemical Applications

Acaricide Development

2-Ethyl-5-fluorobenzoxazole has been explored as a potential acaricide. Research indicates that benzoxazole derivatives can effectively control agricultural pests, including mites. A study reported that fluorinated benzoxazole compounds demonstrated excellent ovicidal activity and efficacy against various mite species, which could lead to the development of new pest control agents in agriculture .

Materials Science Applications

Fluorescent Materials

The unique structural properties of benzoxazoles make them suitable for applications in materials science, particularly in the development of fluorescent materials. Compounds like 2-ethyl-5-fluorobenzoxazole can be utilized in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable photophysical properties.

Table 1: Summary of Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | AChE Inhibition |

|---|---|---|---|

| 5-Fluorobenzoxazole-2-thiol | C6 Rat Glioma | 4.30 | Yes |

| 2-Ethyl-5-fluorobenzoxazole | SK-MEL-2 Melanoma | TBD | TBD |

| Related Compound | HCT15 Colon Carcinoma | TBD | TBD |

Table 2: Efficacy of Benzoxazole Derivatives as Acaricides

| Compound | Target Pest | Efficacy (%) | Application Type |

|---|---|---|---|

| Fluorinated Benzoxazole | Tetranychus spp. | High | Acaricide |

| Ethyl-Modified Benzoxazole | Panonychus citri | Moderate | Acaricide |

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluorobenzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs include benzoxazole derivatives with substituents such as cyano, tetrazole, or acetate groups. Below is a comparative analysis:

Table 1: Substituent Effects on Properties

Table 2: Reaction Conditions

Key Research Findings

Electronic Effects: Fluorine at C5 in 2-Ethyl-5-fluorobenzoxazole likely enhances binding to electron-deficient targets (e.g., enzyme active sites) compared to non-fluorinated analogs.

Lipophilicity: The ethyl group improves membrane permeability relative to polar derivatives like 2-cyanoamine benzoxazole.

Biological Performance : Tetrazole-containing derivatives show superior antimicrobial activity, possibly due to their aromatic nitrogen-rich systems .

Biological Activity

2-Ethyl-5-fluorobenzoxazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

2-Ethyl-5-fluorobenzoxazole belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the ethyl and fluorine substituents plays a crucial role in modulating its biological activity. The molecular structure can be represented as follows:

Pharmacological Activities

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Various studies have shown that benzoxazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis with MIC values ranging from 3.12 to 50 μg/mL against various strains of Candida species .

- Anticancer Properties : Benzoxazoles have been investigated for their potential as anticancer agents. A study highlighted that certain benzoxazole derivatives inhibited DNA topoisomerase II, an important target in cancer therapy, showing IC50 values that suggest higher potency compared to standard chemotherapeutic agents .

- Anti-inflammatory Effects : Some benzoxazole compounds have been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

The mechanisms through which 2-Ethyl-5-fluorobenzoxazole exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in critical biological pathways, including DNA topoisomerases and reverse transcriptase, which are essential for nucleic acid synthesis and cell proliferation .

- Interaction with Biological Receptors : Benzoxazoles are known to interact with nucleic acid bases due to their structural similarity, facilitating their role as enzyme inhibitors or modulators .

- Cytotoxicity : While exhibiting beneficial effects, some studies have noted cytotoxic properties at higher concentrations, indicating a need for careful dosage optimization in therapeutic applications .

Case Studies

Several studies provide insights into the biological activity of 2-Ethyl-5-fluorobenzoxazole:

- Antimycobacterial Activity : A recent investigation demonstrated that derivatives similar to 2-Ethyl-5-fluorobenzoxazole exhibited potent activity against Mycobacterium tuberculosis, with specific compounds achieving complete sterilization under certain conditions .

- Antitumor Studies : Research on related benzoxazole compounds revealed preferential activity against transformed cells compared to normal cells, suggesting potential for selective anticancer therapies .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of benzoxazole derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5-fluorobenzoxazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves condensation reactions between fluorinated benzaldehyde derivatives and ethylamine precursors. For example, heating 5-fluoro-2-hydroxybenzaldehyde with ethylamine in the presence of sodium metabisulfite under nitrogen at 120°C for 18 hours in dry DMF yields the target compound . Adjusting solvent polarity (e.g., using DMF vs. THF) and optimizing stoichiometric ratios (e.g., aldehyde:amine = 1:1.1) can enhance yields. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended .

Q. What spectroscopic techniques are critical for characterizing 2-Ethyl-5-fluorobenzoxazole?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm substituent positions and ethyl group integration. For instance, the ethyl group shows a triplet at ~1.3 ppm (CH) and a quartet at ~2.5 ppm (CH) in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 180.0521 for CHFNO).

- UV-Vis and Fluorescence Spectroscopy : Measure absorption maxima (290–350 nm) and emission bands (350–475 nm) in solvents of varying polarity (e.g., hexane, ethanol) to assess photophysical behavior .

Q. How does the fluorination position influence the compound’s electronic properties?

- Methodological Answer : Fluorine at the 5-position induces electron-withdrawing effects, stabilizing the benzoxazole ring and altering - transitions. Compare absorption/emission spectra of 5-fluoro vs. non-fluorinated analogs in polar (ethanol) vs. non-polar (hexane) solvents. For 2-Ethyl-5-fluorobenzoxazole, fluorescence quantum yields () range from 0.4–0.7 depending on solvent hydrogen-bonding capacity .

Advanced Research Questions

Q. How should researchers resolve contradictions in fluorescence emission data for 2-Ethyl-5-fluorobenzoxazole across different solvent systems?

- Methodological Answer : Contradictions may arise from solvent polarity effects or aggregation-induced emission (AIE). Systematically test solvents with varying dielectric constants (e.g., toluene: , ethanol: ). If emission intensity decreases in polar solvents, consider excited-state proton transfer (ESPT) or solvatochromism. Cross-validate using time-resolved fluorescence to measure lifetime variations (e.g., <5 ns in polar solvents vs. >10 ns in non-polar) .

Q. What strategies mitigate side reactions during the introduction of the ethyl group in benzoxazole derivatives?

- Methodological Answer : Side reactions (e.g., over-alkylation) can be minimized by:

- Using protecting groups (e.g., Boc for amines) during ethylation.

- Employing mild reducing agents (e.g., NaBH) instead of LiAlH to avoid ring-opening.

- Monitoring reaction progress via TLC at 30-minute intervals to terminate before byproduct formation .

Q. How can computational methods complement experimental data in studying 2-Ethyl-5-fluorobenzoxazole’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in electrophilic substitution. Compare computed IR spectra with experimental data to validate vibrational modes (e.g., C-F stretch at 1250–1100 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.